molecular formula C26H23ClN4O4 B11185379 3-(3-chlorophenyl)-2-ethyl-7-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

3-(3-chlorophenyl)-2-ethyl-7-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

Cat. No.: B11185379
M. Wt: 490.9 g/mol
InChI Key: DAOPFJMGDOGMPK-UHFFFAOYSA-N
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Description

3-(3-chlorophenyl)-2-ethyl-7-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidines. This compound is characterized by its unique structure, which includes a chlorophenyl group, an ethyl group, and a trimethoxyphenyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorophenyl)-2-ethyl-7-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, such as 3-chlorophenylhydrazine and 3,4,5-trimethoxybenzaldehyde. These intermediates undergo condensation reactions, cyclization, and subsequent functional group modifications to yield the final compound. Common reagents used in these reactions include strong acids, bases, and oxidizing agents .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are employed to purify the final product. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry may be utilized to achieve large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-(3-chlorophenyl)-2-ethyl-7-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)-2-ethyl-7-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one involves its interaction with molecular targets such as enzymes and receptors. It has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. The compound binds to the active site of the enzyme, preventing substrate binding and subsequent phosphorylation events. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another class of compounds with similar structural features and biological activities.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for their kinase inhibitory properties.

Uniqueness

3-(3-chlorophenyl)-2-ethyl-7-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one stands out due to its unique combination of functional groups, which contribute to its distinct chemical reactivity and biological activity. The presence of the chlorophenyl and trimethoxyphenyl groups enhances its binding affinity to target enzymes, making it a potent inhibitor.

Properties

Molecular Formula

C26H23ClN4O4

Molecular Weight

490.9 g/mol

IUPAC Name

5-(3-chlorophenyl)-4-ethyl-11-(3,4,5-trimethoxyphenyl)-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one

InChI

InChI=1S/C26H23ClN4O4/c1-5-19-23(15-7-6-8-16(27)11-15)25-28-14-18-20(31(25)29-19)9-10-30(26(18)32)17-12-21(33-2)24(35-4)22(13-17)34-3/h6-14H,5H2,1-4H3

InChI Key

DAOPFJMGDOGMPK-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN2C3=C(C=NC2=C1C4=CC(=CC=C4)Cl)C(=O)N(C=C3)C5=CC(=C(C(=C5)OC)OC)OC

Origin of Product

United States

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